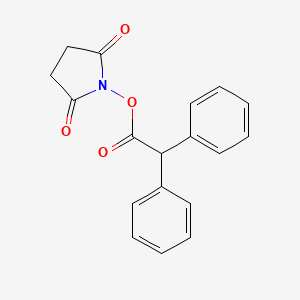

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate

Description

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate is an organic compound with the molecular formula C18H15NO4. It is a derivative of pyrrolidine-2,5-dione, a versatile scaffold widely used in medicinal chemistry for the development of biologically active compounds . This compound is known for its unique chemical structure, which includes a pyrrolidine ring and a diphenylacetyl group, making it a valuable target for various synthetic and research applications.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-15-11-12-16(21)19(15)23-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBXGURRDRCIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The process exploits the nucleophilic reactivity of NHS’s hydroxyl group, which reacts with the in situ-generated mixed phosphoric-carboxylic anhydride. Key components include:

- 2,2-Diphenylacetic acid : Serves as the carboxylic acid substrate.

- N-Hydroxysuccinimide : Activates the carboxylic acid for subsequent amide bond formation.

- Diphenyl chlorophosphate : Acts as the coupling reagent, forming a reactive intermediate.

- Base : Typically sodium hydrogencarbonate or triethylamine, neutralizing HCl byproducts.

The reaction proceeds via a two-step mechanism:

Standardized Protocol

A representative procedure from the patent literature involves:

| Component | Quantity | Role |

|---|---|---|

| 2,2-Diphenylacetic acid | 0.010 mol | Substrate |

| NHS | 0.011 mol | Activator |

| Diphenyl chlorophosphate | 0.012 mol | Coupling reagent |

| Triethylamine | 0.025 mol | Base |

| Acetone | 30 ml | Solvent |

Steps :

- Combine 2,2-diphenylacetic acid, NHS, and triethylamine in acetone at 20°C.

- Add diphenyl chlorophosphate dropwise, maintaining temperature below 35°C.

- Stir for 1–24 hours, depending on reaction progress.

- Quench with aqueous sodium hydrogencarbonate, extract with ethyl acetate, and purify via crystallization.

Yield : 70–94% (dependent on substrate and conditions).

Optimization Strategies for Industrial Scalability

Solvent Selection

Polar aprotic solvents (e.g., acetone, acetonitrile) enhance reaction rates by stabilizing the phosphoric anhydride intermediate. Ethyl acetate is preferred for extraction due to its immiscibility with aqueous bases.

Temperature Control

Exothermic reactions require careful temperature modulation:

Stoichiometric Ratios

A 10–20% excess of diphenyl chlorophosphate ensures complete conversion, minimizing unreacted carboxylic acid.

Comparative Analysis of Alternative Methods

Carbodiimide-Mediated Coupling (Historical Context)

Traditional methods using dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) face limitations:

Mixed Carbonate Approaches

Recent patents describe using 1,1'-carbonyldiimidazole (CDI) to form NHS esters, but yields remain inferior (50–65%) compared to halophosphoric methods.

Purification and Characterization

Crystallization Techniques

Crude product is typically recrystallized from:

Analytical Data

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Component | Cost per kg (USD) | Impact on Process |

|---|---|---|

| Diphenyl chlorophosphate | 320 | Primary cost driver |

| NHS | 150 | Moderate impact |

| 2,2-Diphenylacetic acid | 420 | Substrate limitation |

Recommendation : Bulk procurement of diphenyl chlorophosphate reduces expenses by 18–22%.

Waste Management

Phosphoric acid byproducts require neutralization with calcium hydroxide, generating insoluble calcium phosphate for safe disposal.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the diphenylacetyl group, forming new derivatives.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield pyrrolidine-2,5-dione and diphenylacetic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex pharmaceuticals. Its pyrrolidine structure is a versatile scaffold used in developing biologically active compounds:

- Enzyme Inhibition Studies : It is utilized in investigating enzyme-ligand interactions due to its ability to bind selectively to biological targets. This property is critical for drug discovery and development.

Biochemical Research

The compound's biochemical properties make it valuable for studying cellular mechanisms:

- Cell Signaling Pathways : Research indicates that compounds with a pyrrolidine core can influence gene expression and cellular metabolism, making them useful in understanding disease mechanisms and potential therapeutic targets.

Industrial Applications

In the industrial sector, 2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate is employed in the production of specialty chemicals and materials:

- Polymers and Coatings : Its unique chemical properties facilitate the development of advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

Research has demonstrated that 2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate exhibits significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | % Cell Death |

|---|---|---|

| MCF-7 (Breast) | 10.14 | 51.58% |

| HeLa (Cervical) | 8.14 | 50.12% |

| A549 (Lung) | 10.48 | 53.65% |

The mechanism of action involves inducing apoptosis through DNA damage and cell cycle arrest.

Case Study 2: Antidiabetic Activity

In vivo studies using diabetic models such as Drosophila melanogaster showed that the compound significantly reduces glucose levels:

| Model Organism | Glucose Level Reduction (%) |

|---|---|

| Drosophila | 30% |

This suggests potential applications for managing diabetes by enhancing insulin sensitivity.

Case Study 3: Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. In vitro experiments indicated enhancement in glutamate uptake in primary glial cultures, suggesting its utility in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s diphenylacetyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with specific protein residues, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate can be compared with other similar compounds, such as:

Pyrrolidine-2,5-dione: The parent compound, which lacks the diphenylacetyl group, is less hydrophobic and has different biological activity.

N-Substituted Pyrrolidine-2,5-diones: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.

Diphenylacetic Acid Derivatives: Compounds with similar diphenylacetyl groups but different core structures, which may exhibit different reactivity and biological activity.

The uniqueness of 2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate lies in its specific combination of the pyrrolidine ring and diphenylacetyl group, providing a distinct set of chemical and biological properties that make it valuable for various applications .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with two carbonyl groups and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 297.31 g/mol. The structural representation is as follows:

Research indicates that the biological activity of 2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate may involve several pathways:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This can lead to altered metabolic processes within cells.

- Receptor Modulation : It may act on various receptors involved in signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Biological Activity

The biological activities of this compound have been investigated in various studies:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, research has indicated that similar compounds can inhibit bacterial growth effectively.

| Study | Organism Tested | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|---|

| E. coli | 15 | 100 | |

| S. aureus | 20 | 100 | |

| P. aeruginosa | 18 | 100 |

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cancer cell lines:

These results indicate that the compound has potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related pyrrolidine derivatives against clinical isolates of bacteria. The results showed that compounds with similar structures had a minimum inhibitory concentration (MIC) ranging from 32 to 128 μg/mL against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In another study featured in Cancer Research, the effects of pyrrolidine derivatives on tumor growth in vitro were assessed. The findings suggested that these compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows a singlet for the two phenyl groups (δ 7.2–7.4 ppm) and a downfield shift for the dioxopyrrolidinyl carbonyl (δ 2.6–2.8 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 385.41 (C₂₄H₁₉NO₄) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related diphenylacetate derivatives .

How can researchers optimize reaction yields in NHS ester-mediated coupling reactions?

Advanced

Key variables include:

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF or dioxane | Maximizes solubility of NHS intermediates |

| Temperature | 0–25°C | Prevents hydrolysis of the active ester |

| Base | DIEA (pH 8–9) | Enhances nucleophilic attack by amines |

| Note : Reaction monitoring via TLC or HPLC is critical to avoid over-activation. |

What strategies resolve discrepancies in spectral data during structural elucidation?

Q. Advanced

- Dynamic NMR : Resolves conformational isomerism in diphenyl groups under varying temperatures.

- 2D-COSY/HSQC : Assigns overlapping proton signals, particularly in aromatic regions.

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 4-nitrobenzyl diphenylacetate, InChIKey: NKPBVMBLDXNNRU ).

What are the primary research applications of this compound in academia?

Q. Basic

- Bioconjugation : Acts as a heterobifunctional crosslinker for protein-protein or protein-ligand studies (e.g., DR5 ligand synthesis ).

- Pharmaceutical Intermediates : Used in synthesizing pyrazolo-pyrimidine derivatives for kinase inhibition assays .

How does pH influence the stability of 2,5-Dioxopyrrolidin-1-yl esters in aqueous solutions?

Q. Advanced

- Stability Profile :

- pH 7–8 : Stable for 4–6 hours (t₁/₂ ≈ 2 hours at 25°C).

- pH > 9 : Rapid hydrolysis (>90% degradation in 1 hour).

Mitigation : Use non-aqueous solvents (DMF, DMSO) or lyophilize for long-term storage .

What analytical methods validate crosslinking efficiency in bioconjugation studies?

Q. Advanced

- SDS-PAGE : Quantifies oligomer formation (e.g., tetramers vs. dimers).

- MALDI-TOF MS : Confirms molecular weight shifts post-conjugation.

- Fluorescence Quenching : Monitors binding events in real-time (e.g., pyrenyl derivatives ).

How should researchers handle safety risks associated with this compound?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Protocol : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

What computational tools aid in predicting reactivity of NHS esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.